Altersolanol A

Cancer Research Cytotoxicity Natural Products

Altersolanol A (Stemphylin, NSC 173943) — a pentahydroxyanthraquinone from Alternaria solani with a mean IC50 of 0.005 µg/mL across 34 cancer cell lines. Unlike close analogs (ampelanol, tetrahydroaltersolanol B) that lose activity through carbonyl reduction or hydroxyl removal, its unique pentahydroxy configuration is essential for potent kinase inhibition and caspase-3/9-mediated apoptosis. Demonstrates selective cancer cell cytotoxicity, antimicrobial activity (MIC 25–100 µg/mL) without phytotoxicity to Taxus. The benchmark reference for apoptosis/kinase SAR studies.

Molecular Formula C16H16O8
Molecular Weight 336.29 g/mol
CAS No. 22268-16-2
Cat. No. B1217156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltersolanol A
CAS22268-16-2
Synonymsaltersolanol A
As-A 2
Molecular FormulaC16H16O8
Molecular Weight336.29 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O
InChIInChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(20)15(16)22)12(19)8-6(11(10)18)3-5(24-2)4-7(8)17/h3-4,13-15,17,20-23H,1-2H3/t13-,14+,15+,16-/m0/s1
InChIKeyVSMBLBOUQJNJIL-JJXSEGSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Altersolanol A (CAS 22268-16-2): A Pentahydroxyanthraquinone with Potent Cytotoxicity and Antimicrobial Activity


Altersolanol A (also known as Stemphylin or NSC 173943) is a naturally occurring pentahydroxyanthraquinone, primarily isolated from the fungus Alternaria solani [1]. It exhibits a broad spectrum of preclinical biological activities, including potent cytotoxicity against numerous cancer cell lines with low micromolar IC50 values, and antimicrobial activity against both Gram-positive and Gram-negative bacteria [2]. The compound is characterized by a unique pentahydroxyanthraquinone core, which is critical for its diverse bioactivity and serves as a scaffold for further chemical derivatization [3].

Why Altersolanol A Analogs Cannot Be Simply Substituted: A Quantitative Comparison


While the altersolanol family shares a common tetrahydroanthraquinone core, critical variations in hydroxylation patterns, carbonyl reductions, and methylation status profoundly impact biological activity [1]. For instance, the reduction of a carbonyl group or removal of hydroxyl substituents, as seen in derivatives like ampelanol and tetrahydroaltersolanol B, results in a complete or significant loss of anticancer and anti-inflammatory activity . Furthermore, the specific configuration of the pentahydroxy substitution on altersolanol A is essential for its potent kinase inhibition and caspase-mediated apoptosis, a mechanism not universally observed or as potent in its close analogs like altersolanol B or macrosporin [2][3]. Therefore, substituting altersolanol A with a generic 'altersolanol' or a similar anthraquinone without rigorous quantitative justification is scientifically unsound and may lead to experimental failure or misdirected research efforts.

Altersolanol A: Head-to-Head Quantitative Evidence for Superior Potency and Unique Mechanism of Action


Potent, Broad-Spectrum Cytotoxicity: Mean IC50 of 0.005 µg/mL Across 34 Human Cancer Cell Lines

Altersolanol A exhibits exceptionally potent and broad-spectrum in vitro cytotoxicity against a panel of 34 human cancer cell lines, with a mean IC50 of 0.005 µg/mL (5 ng/mL) and an IC70 of 0.024 µg/mL (24 ng/mL) [1]. This level of potency is significantly higher than that observed for the closely related analog, altersolanol B, which shows a more cell-type specific and less potent activity. For instance, in a separate study, altersolanol B demonstrated an IC50 of 5.5 µM in MCF-7 cells, which is approximately 250-fold less potent than the mean IC50 of altersolanol A when converted to molar concentration (Altersolanol A: 0.005 µg/mL ≈ 0.015 µM) [2][3].

Cancer Research Cytotoxicity Natural Products

Unique Caspase-3/9 Mediated Apoptotic Mechanism Linked to Kinase Inhibition

Altersolanol A induces cell death primarily through apoptosis, specifically via the cleavage and activation of caspase-3 and caspase-9, alongside a decrease in anti-apoptotic protein expression [1][2]. This mechanism is directly linked to its function as a kinase inhibitor [3]. In a comparative study, related anthracene derivatives such as tetrahydroaltersolanol B and ampelanol, which lack specific hydroxyl and carbonyl groups found on Altersolanol A, were found to be completely inactive in similar assays [4]. This establishes that the specific functional group arrangement on Altersolanol A is not just structurally distinct but mechanistically critical.

Apoptosis Kinase Inhibition Mechanism of Action

Selective Cytotoxicity Profile: Activity Against Cancer Cells, Not Non-Cancerous Cells

Altersolanol A exhibits a favorable selectivity profile, demonstrating dose-dependent cytotoxicity against chronic myeloid leukemia (K562) and lung cancer (A549) cell lines while showing no effect on the viability of non-cancerous cells [1]. This selectivity is a critical differentiating factor. In contrast, the analog altersolanol B shows approximately 4-fold greater antiproliferative activity in ER+ MCF-7 cells compared to triple-negative MDA-MB-231 cells, indicating a subtype-specific rather than a broad cancer-selective profile [2].

Selective Cytotoxicity Cancer Selectivity Therapeutic Window

Antimicrobial Activity with Documented Non-Phytotoxicity

Altersolanol A displays antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) range of 25-100 µg/mL . Importantly, it exhibits no phytotoxicity to Taxus (yew) plants at a concentration of 4 µg/µL (4000 µg/mL), a dose significantly higher than its antimicrobial MIC . This contrasts with the broader phytotoxic effects reported for other altersolanols against various plant species like Nicotiana rustica [1].

Antimicrobial Phytotoxicity Agricultural Research

Optimal Applications for Altersolanol A Based on Verified Quantitative Differentiation


Cancer Biology Research: A Potent and Selective Apoptosis Inducer

Given its mean IC50 of 0.005 µg/mL across a broad panel of 34 cancer cell lines and its unique mechanism of inducing apoptosis via caspase-3/9 cleavage [1][2], Altersolanol A is ideally suited for studies investigating apoptosis pathways, kinase signaling, and cancer cell death mechanisms. Its selectivity for cancer cells over normal cells further enhances its value as a specific chemical probe [3].

Chemical Biology & Structure-Activity Relationship (SAR) Studies

The stark difference in activity between Altersolanol A and its close analogs like ampelanol and tetrahydroaltersolanol B [4] makes it an essential reference compound for SAR studies. Researchers can use Altersolanol A to map the pharmacophore requirements for potent cytotoxicity, kinase inhibition, and selectivity, providing a validated benchmark for novel derivative synthesis.

Antimicrobial Research with a Focus on Non-Phytotoxic Applications

Altersolanol A's antimicrobial activity (MIC 25-100 µg/mL) combined with its demonstrated lack of phytotoxicity towards Taxus at high concentrations positions it as a unique research tool. It is particularly valuable for studies in plant-microbe interactions, agricultural microbiology, or the development of antimicrobial coatings where phytotoxic side effects would be detrimental to the experimental system.

Biochemical Assay Development for Kinase Inhibition

As a confirmed kinase inhibitor [2], Altersolanol A can serve as a reference inhibitor in biochemical and cellular assays to validate kinase activity or to screen for new kinase modulators. Its well-characterized pro-apoptotic downstream effects provide additional assay endpoints for confirming target engagement in cell-based models.

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